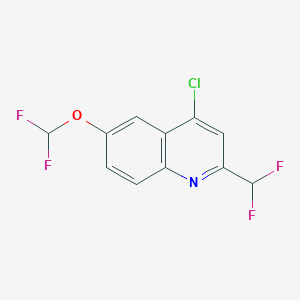

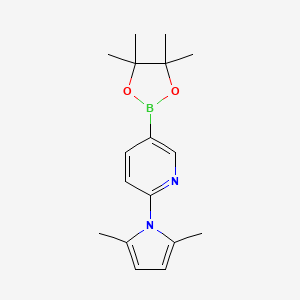

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline

Vue d'ensemble

Description

Synthesis Analysis

Quinoline compounds can be synthesized through various methods such as the Skraup synthesis, Doebner-Miller reaction, Combes quinoline synthesis, etc. The choice of method depends on the specific quinoline compound being synthesized and the starting materials available1.Molecular Structure Analysis

Quinoline is structurally related to benzene, with one of its hydrogen atoms replaced by a nitrogen atom. The aromaticity makes it stable, although as a heterocyclic, it has reactive sites at several locations1.Chemical Reactions Analysis

Quinoline is a versatile compound in organic synthesis. It is used as a catalyst, a solvent, and a complexing agent. It participates in many reactions including condensation, addition, reduction, and oxidation1.Physical And Chemical Properties Analysis

Quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor. It is only slightly soluble in water but dissolves readily in most organic solvents1.Applications De Recherche Scientifique

Photovoltaic Applications

Quinoline derivatives, such as those studied by Zeyada et al. (2016), have been used in the fabrication of organic-inorganic photodiodes. These compounds exhibit photovoltaic properties, including photoconductivity sensitivity and the ability to function as photodiodes, suggesting their potential in solar energy conversion and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Synthesis and Reactivity

Safina et al. (2009) explored the reactivity of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles. Their work resulted in the synthesis of new quinoline derivatives, demonstrating the versatility of quinoline compounds in chemical synthesis and the potential for creating a wide range of fluorinated organic molecules, which are valuable in pharmaceutical and materials science (Safina, Selivanova, Bagryanskaya, & Shteingarts, 2009).

Safety And Hazards

Quinoline is harmful if swallowed, inhaled, or comes into contact with the skin. It is also harmful to aquatic life. Proper protective measures and handling procedures should be followed when working with this compound1.

Orientations Futures

The future research directions for quinoline and its derivatives could involve the development of new synthetic methods, exploration of their biological activity, and their use in the development of new drugs1.

Please note that the information provided is general in nature and may not apply specifically to “4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline”. For detailed information, it is recommended to refer to scientific literature or conduct laboratory experiments under the guidance of a qualified professional.

Propriétés

IUPAC Name |

4-chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF4NO/c12-7-4-9(10(13)14)17-8-2-1-5(3-6(7)8)18-11(15)16/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJCXGJSGNMOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)

![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)

![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)